molecular formula C11H14N2O2 B8580348 4-(Hydroxymethyl)-4-(pyrimidin-2-yl)cyclohexanone

4-(Hydroxymethyl)-4-(pyrimidin-2-yl)cyclohexanone

Cat. No. B8580348
M. Wt: 206.24 g/mol
InChI Key: XOTWHFUQSMDMSZ-UHFFFAOYSA-N
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Patent
US08772296B2

Procedure details

To a solution of (8-pyrimidin-2-yl-1,4-dioxa-spiro[4,5]dec-8-yl)-methanol (295 mg, 1.18 mmol) in THF (10 mL) was added 3 N aqueous HCl (10 mL) at 25° C. After being stirred at 25° C. for 24 h, THF was removed under reduced pressure and the reaction was neutralized (saturate aqueous NaHCO3) and extracted (4×10% MeOH/DCM). The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure to provide 4-(hydroxymethyl)-4-(pyrimidin-2-yl)cyclohexanone (238 mg, 1.15 mmol, 98%) as a pale yellow solid.
Name
(8-pyrimidin-2-yl-1,4-dioxa-spiro[4,5]dec-8-yl)-methanol
Quantity
295 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[C:7]1([CH2:17][OH:18])[CH2:16][CH2:15][C:10]2(OCC[O:11]2)[CH2:9][CH2:8]1.Cl>C1COCC1>[OH:18][CH2:17][C:7]1([C:2]2[N:1]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:16][CH2:15][C:10](=[O:11])[CH2:9][CH2:8]1

Inputs

Step One
Name
(8-pyrimidin-2-yl-1,4-dioxa-spiro[4,5]dec-8-yl)-methanol
Quantity
295 mg
Type
reactant
Smiles
N1=C(N=CC=C1)C1(CCC2(OCCO2)CC1)CO
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After being stirred at 25° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
(saturate aqueous NaHCO3)
EXTRACTION
Type
EXTRACTION
Details
extracted (4×10% MeOH/DCM)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OCC1(CCC(CC1)=O)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.15 mmol
AMOUNT: MASS 238 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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